molecular formula C23H23N5O3S2 B2889147 N-(2,6-dimethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1021078-40-9

N-(2,6-dimethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2889147
M. Wt: 481.59
InChI Key: FBLGKJNVUHTUAA-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its applications.



Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability.


Scientific Research Applications

Antimicrobial and Hemolytic Activity

Compounds with structures incorporating elements such as morpholino groups, thiophenes, and acetamides have been synthesized and evaluated for their potential antimicrobial properties. For example, a study on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives found that many of these compounds exhibit activity against selected microbial species, with some showing less toxicity and thus potential for further biological screening and application trials (Gul et al., 2017).

Antifungal Agents

Derivatives of morpholino-acetamide have been identified as broad-spectrum antifungal agents. The optimization of these series led to compounds with improved plasmatic stability while maintaining antifungal activity, demonstrating effectiveness against various fungi species including molds and dermatophytes. This indicates potential applications in addressing fungal infections (Bardiot et al., 2015).

Structural Studies

The crystal structures of compounds incorporating morpholino and acetamide groups have been described, providing insights into their potential applications based on their molecular configurations. Understanding these structures can lead to the development of compounds with specific desired properties, such as enhanced stability or activity (Galushchinskiy et al., 2017).

Insecticidal Activity

Research on pyridine derivatives, including those with morpholino groups, has explored their potential as insecticides. Some compounds have demonstrated significant activity against pests such as the cowpea aphid, suggesting applications in agricultural pest management (Bakhite et al., 2014).

Safety And Hazards

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Future Directions

This involves predicting or suggesting future research directions, such as potential applications or reactions of the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, you may need to consult scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. You can also use public databases like PubChem, ChemSpider, and others.


properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S2/c1-14-5-3-6-15(2)18(14)24-17(29)13-28-22(30)20-21(19(26-28)16-7-4-12-32-16)33-23(25-20)27-8-10-31-11-9-27/h3-7,12H,8-11,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLGKJNVUHTUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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